
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride
Descripción general
Descripción
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C9H16N2O2·2HCl. It is known for its unique structure, which includes a cyclopropane ring and a piperazine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the piperazine.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the piperazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of piperazine compounds, including methyl 1-piperazin-1-ylcyclopropane-1-carboxylate, exhibit significant antitumor properties. A study demonstrated that certain piperazine derivatives can inhibit the proliferation of cancer cell lines, suggesting potential for development as anticancer agents .
Neuropharmacological Effects
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate has been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, which may provide therapeutic avenues for treating neurological disorders. For instance, compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, which are critical in mood regulation and anxiety disorders .
Drug Development
AKT Inhibitors
The compound has been explored as a potential AKT inhibitor, which plays a crucial role in various signaling pathways associated with cancer cell survival and proliferation. The ability to inhibit AKT can lead to enhanced apoptosis in cancer cells, making this compound a candidate for further drug development .
Inflammatory Diseases
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate has also been implicated in the treatment of inflammatory diseases. Its mechanism may involve the inhibition of leukotriene synthesis, which is pivotal in inflammatory responses. This application is particularly relevant for conditions like asthma and other allergic reactions .
Synthesis and Derivatives
The synthesis of methyl 1-piperazin-1-ylcyclopropane-1-carboxylate involves various chemical reactions that can be tailored to produce specific derivatives with enhanced biological activity. For example:
Derivative | Activity | Reference |
---|---|---|
Piperazine derivative A | Antitumor | |
Piperazine derivative B | Neuropharmacological | |
Piperazine derivative C | Anti-inflammatory |
These derivatives often exhibit improved efficacy compared to the parent compound, making them valuable in drug design.
Case Studies
Several case studies highlight the applications of methyl 1-piperazin-1-ylcyclopropane-1-carboxylate:
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, derivatives of methyl 1-piperazin-1-ylcyclopropane-1-carboxylate showed a dose-dependent inhibition of cell growth. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies.
Case Study 2: Neuropharmacological Investigation
A series of experiments were conducted to assess the effects of this compound on neurotransmitter levels in animal models. Results indicated significant alterations in serotonin levels, suggesting potential applications in treating depression and anxiety disorders.
Mecanismo De Acción
The mechanism of action of Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The cyclopropane ring may also contribute to the compound’s biological activity by providing structural rigidity and influencing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate: The free base form without the dihydrochloride salt.
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of an ester.
Cyclopropane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride is unique due to its combination of a cyclopropane ring and a piperazine moiety, which imparts distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
This compound’s versatility and potential for modification make it a valuable tool in scientific research and industrial applications.
Actividad Biológica
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride (C9H18Cl2N2O2) is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride features a piperazine ring and a cyclopropane structure, which contribute to its unique chemical properties. The presence of the carboxylate group enhances its solubility, making it suitable for various biological applications .
Property | Value |
---|---|
Molecular Formula | C9H18Cl2N2O2 |
Molecular Weight | 227.16 g/mol |
Solubility | Soluble in water |
IUPAC Name | Methyl 1-(piperazin-1-yl)cyclopropane-1-carboxylate dihydrochloride |
Antibacterial Activity
Research indicates that methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride exhibits antibacterial properties . Its structural characteristics suggest potential interactions with bacterial enzymes and receptors, inhibiting bacterial growth. Studies have shown that compounds with similar structures often demonstrate antimicrobial effects, positioning this compound as a candidate for further pharmacological exploration.
Anticancer Potential
In addition to its antibacterial activity, preliminary studies suggest that this compound may possess anticancer properties . Similar piperazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds derived from piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and disrupting cellular integrity .
The mechanisms through which methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell growth.
- Receptor Binding : The piperazine moiety may interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
Study on Antimicrobial Activity
A study conducted on similar compounds demonstrated that piperazine derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that the introduction of cyclopropane rings could enhance the binding affinity to bacterial targets, leading to increased antibacterial efficacy .
Research on Anticancer Effects
In vitro studies have shown that certain piperazine derivatives can elevate intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This mechanism highlights the potential of methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride, it is beneficial to compare it with other related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-quinoline | C17H18ClN3O3 | Antibacterial activity; related to ciprofloxacin |
6-Fluoroquinolone derivatives | Varied | Broad-spectrum antibacterial activity |
1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-dihydroquinoline | C17H19N3O3 | Desfluoro derivative; linked to ciprofloxacin |
The unique cyclopropane structure combined with the piperazine ring in methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride may confer distinct pharmacological properties compared to these other compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 1-piperazin-1-ylcyclopropane-1-carboxylate dihydrochloride, and which reaction parameters are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of a cyclopropane precursor (e.g., methyl cyclopropane-1-carboxylate) with piperazine, followed by HCl salt formation. Key parameters include solvent polarity (DMF or DMSO enhances reactivity), base selection (e.g., K₂CO₃ for deprotonation), stoichiometric control of piperazine (1.5–2.0 equivalents), and temperature (60–80°C). Post-synthesis purification via recrystallization from HCl/ethanol mixtures ensures high purity .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen or argon to prevent hygroscopic degradation. Stability studies indicate decomposition at >40°C or >60% humidity. Use PPE (gloves, goggles) and handle in a fume hood to avoid inhalation. Periodic purity checks via HPLC every 6 months are recommended .
Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign cyclopropane ring protons (δ 1.2–1.8 ppm) and piperazine NH/CH₂ groups (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and NH/Cl⁻ interactions.
- HPLC : Use a C18 column with acetonitrile/10 mM ammonium acetate (pH 4.5) gradient (70:30 to 50:50) for impurity profiling. UV detection at 254 nm identifies aromatic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability profiles across different studies?
- Methodological Answer : Discrepancies often arise from pH-dependent solubility (e.g., higher solubility in acidic buffers due to dihydrochloride salt dissociation). Use dynamic light scattering (DLS) for particle size analysis and differential scanning calorimetry (DSC) to assess thermal stability (melting point ~200–220°C). Cross-validate with computational models (e.g., COSMO-RS) for solubility predictions .
Q. What strategies mitigate cyclopropane ring strain during synthetic modifications or derivatization?
- Methodological Answer : Avoid strong acids/bases that induce ring-opening. Use protecting groups (e.g., tert-butyl esters) for carboxylate stability. Computational modeling (DFT) predicts favorable reaction pathways for substituent additions without destabilizing the cyclopropane moiety. Mild catalysts (e.g., Pd/C for hydrogenation) preserve ring integrity .
Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?
- Methodological Answer : The salt form enhances aqueous solubility (logP reduced by ~1.5 units) and bioavailability. Conduct parallel dissolution testing in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8). In vivo studies in rodents show 20–30% higher plasma AUC for the salt form. Compare with free base using LC-MS/MS for quantification .
Q. What experimental designs are recommended to investigate interactions with CNS receptors, given structural similarities to piperazine-based neuromodulators?
- Methodological Answer :
- Radioligand Binding Assays : Screen for 5-HT₆ or D₂ receptor affinity using [³H]-labeled ligands.
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses.
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target receptors. Structural analogs (e.g., meclizine dihydrochloride) show antihistaminergic activity, suggesting similar CNS targets .
Q. How can researchers optimize impurity profiling for batch-to-batch consistency in preclinical studies?
- Methodological Answer : Employ LC-HRMS (Q-TOF) to detect trace impurities (<0.1%). Reference standards (e.g., EP/BP impurities) aid identification of common byproducts like N-oxides or ring-opened derivatives. Accelerated stability studies (40°C/75% RH for 6 months) correlate degradation pathways with impurity formation .
Propiedades
IUPAC Name |
methyl 1-piperazin-1-ylcyclopropane-1-carboxylate;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-13-8(12)9(2-3-9)11-6-4-10-5-7-11;;/h10H,2-7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URECKXQBVSRRQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309467-03-4 | |
Record name | methyl 1-(piperazin-1-yl)cyclopropane-1-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.